molecular formula C21H20N2O3S2 B2593834 4-(benzylsulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)butanamide CAS No. 923457-55-0

4-(benzylsulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)butanamide

Cat. No.: B2593834
CAS No.: 923457-55-0
M. Wt: 412.52
InChI Key: ZUMFSXMAAANRLX-UHFFFAOYSA-N
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Description

4-(Benzylsulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)butanamide (CAS 923457-55-0) is a synthetic organic compound with the molecular formula C21H20N2O3S2 and a molecular weight of 412.53 g/mol . This chemical is supplied with a minimum purity of 90% and is offered for research purposes . The compound features a complex molecular architecture that incorporates an indenothiazole scaffold. The indenothiazole core is a privileged structure in medicinal chemistry known for its rigid, planar nature and potential for diverse biological interactions . The molecule is further functionalized with a benzylsulfonyl butanamide side chain, which can influence its physicochemical properties and provide a handle for further chemical modification . This combination of structural features makes this compound a valuable intermediate for researchers engaged in exploratory chemistry, heterocyclic compound development, and the synthesis of novel molecules for high-throughput screening campaigns. This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-benzylsulfonyl-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S2/c24-19(11-6-12-28(25,26)14-15-7-2-1-3-8-15)22-21-23-20-17-10-5-4-9-16(17)13-18(20)27-21/h1-5,7-10H,6,11-14H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMFSXMAAANRLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)CCCS(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzylsulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(benzylsulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits promising biological activity, making it a candidate for drug development. Its structural characteristics suggest potential interactions with biological targets, which could lead to therapeutic applications.

Case Studies:

  • Anticancer Activity : Research has indicated that compounds similar to 4-(benzylsulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)butanamide may inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. Specific studies have shown efficacy against various cancer cell lines.
  • Antimicrobial Properties : The sulfonamide group is known for its antibacterial properties. Preliminary studies suggest that this compound could exhibit activity against certain bacterial strains, warranting further investigation into its mechanism of action.

Material Science

Due to its unique chemical structure, this compound can be explored for applications in material science, particularly in the development of new polymers or nanomaterials.

Potential Applications:

  • Nanocomposites : The incorporation of this compound into polymer matrices may enhance mechanical properties and thermal stability.
  • Conductive Materials : Its electronic properties could be leveraged in the design of conductive materials for electronic applications.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include:

  • Formation of the indeno[1,2-d]thiazole core.
  • Introduction of the benzylsulfonyl group.
  • Finalization of the butanamide structure through amide bond formation.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential for confirming the structure and purity of the synthesized compound.

Mechanism of Action

The mechanism of action of 4-(benzylsulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. For instance, indeno[1,2-d]thiazole derivatives have been shown to inhibit certain enzymes, such as proteases, by binding to their active sites and blocking their activity . This inhibition can disrupt various biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Indenothiazole Derivatives

Key structural variations among indenothiazole derivatives include substituent type (e.g., methoxy, halogen, alkyl), position (e.g., 5- vs. 6-substitution), and appended functional groups (e.g., benzamides, sulfonamides). Below is a comparative analysis:

Compound Name Substituents/Modifications Yield (%) Key Spectral Data (IR/NMR/MS) Bioactivity (if reported)
4-(Benzylsulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)butanamide Benzylsulfonyl-butaneamide at C2 N/A Expected νS=O ~1150–1300 cm⁻¹ (IR); δ ~7.5 ppm (benzyl protons, ¹H-NMR) Hypothesized protease inhibition
3,5-Dimethoxy-N-(5-methoxy-8H-indeno[1,2-d]thiazol-2-yl)benzamide (4) 3,5-Dimethoxybenzamide at C2; 5-methoxy on core 50 νC=O 1663–1682 cm⁻¹ (IR); m/z 409.1 [M+H]+ (MS) SARS-CoV-2 3CLpro inhibition
N-(6-Chloro-8H-indeno[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide (7e) 6-Chloro substitution; 3,5-dimethoxybenzamide 39 δ ~8.1 ppm (aromatic H, ¹H-NMR); m/z 413.0 [M+H]+ Moderate antiviral activity
N-Allyl-8H-indeno[1,2-d]thiazol-2-amine (1-5) Allylamine at C2 12 MS m/z 229.1 [M+H]+ Not reported
N-Phenyl-8H-indeno[1,2-d]thiazol-2-amine (1-6) Phenylamine at C2 34 MS m/z 265.1 [M+H]+ Not reported

Key Observations:

  • Substituent Position and Bioactivity : Shifting substituents (e.g., methoxy from position 5 to 6) significantly alters bioactivity. Compound 4 (5-methoxy) showed higher SARS-CoV-2 3CLpro inhibition than 7e (6-chloro), suggesting positional sensitivity in enzyme binding .
  • Synthesis Efficiency : Bulky substituents (e.g., benzylsulfonyl) often correlate with lower yields due to steric hindrance, as seen in low yields of 1-5 (12%) vs. simpler analogs like 1-8 (53%) .

Functional Group Comparisons

  • Sulfonamides vs. The target compound’s benzylsulfonyl group may similarly engage in polar interactions .

Pharmacological Potential

  • Antiviral Activity : Derivatives like 4 and 7e inhibit SARS-CoV-2 3CLpro with IC₅₀ values in the micromolar range, likely via interactions with the protease’s catalytic dyad .
  • Enzyme Inhibition : Sulfonamide analogs (e.g., ’s CTPS1 inhibitors) suggest that the benzylsulfonyl group could target nucleotide biosynthesis enzymes, expanding therapeutic applications .

Biological Activity

4-(Benzylsulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)butanamide is a complex organic compound with potential therapeutic applications. Its structure includes a benzylsulfonyl group and an indeno[1,2-d]thiazole moiety, which contribute to its biological activity. This article delves into the biological activities associated with this compound, examining its mechanisms of action, efficacy in various assays, and potential applications in medicinal chemistry.

  • Molecular Formula : C₁₈H₁₈N₂O₂S
  • Molecular Weight : 412.5 g/mol
  • CAS Number : 923457-55-0

The compound's structural characteristics enable it to interact with biological targets, potentially influencing various biochemical pathways.

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, research on related benzothiazole derivatives has shown promising results against human lung cancer cell lines, such as A549 and HCC827. These studies employed both 2D and 3D cell culture methods to assess cytotoxicity and proliferation inhibition.

Table 1: Antitumor Activity of Related Compounds

CompoundCell LineIC50 (μM)Assay Type
Compound 5A5492.12 ± 0.212D
Compound 6HCC8275.13 ± 0.972D
Compound 8NCI-H3580.85 ± 0.052D
Compound 9A5496.75 ± 0.193D

These findings suggest that the indeno[1,2-d]thiazole structure may enhance the antitumor efficacy of the compound by promoting selective cytotoxicity towards cancer cells while sparing normal cells.

Antimicrobial Activity

In addition to antitumor effects, compounds similar to this compound have been evaluated for antimicrobial properties. Tests against Gram-positive and Gram-negative bacteria demonstrate varying degrees of inhibition.

Table 2: Antimicrobial Activity of Related Compounds

CompoundBacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus<10 μg/mL
Compound BEscherichia coli<20 μg/mL

The presence of the sulfonamide group is crucial for enhancing the antimicrobial activity by disrupting bacterial cell wall synthesis.

The proposed mechanism of action for this class of compounds involves interaction with specific biological targets:

  • Inhibition of Enzymatic Activity : Compounds may act as inhibitors for enzymes involved in cancer cell proliferation.
  • DNA Binding : Similar compounds have shown a tendency to bind within the minor groove of DNA, affecting replication and transcription processes.
  • Receptor Modulation : The sulfonamide group may facilitate interactions with various receptors, potentially leading to altered signaling pathways that inhibit tumor growth or bacterial proliferation.

Study on Antitumor Efficacy

In a recent study published in a peer-reviewed journal, researchers synthesized derivatives of benzothiazole and evaluated their antitumor activity against multiple cancer cell lines. The study found that modifications to the benzothiazole moiety significantly impacted the cytotoxicity profile:

"Compounds with electron-withdrawing groups exhibited enhanced activity against lung cancer cells compared to their electron-donating counterparts" .

This observation underscores the importance of structural modifications in optimizing therapeutic efficacy.

Study on Antimicrobial Effects

Another investigation focused on the antimicrobial properties of thiazole derivatives demonstrated that certain substitutions on the thiazole ring improved activity against resistant bacterial strains:

"The introduction of halogen substituents led to a marked increase in antibacterial potency" .

Such findings highlight the potential for developing new antimicrobial agents based on the structural framework of thiazole derivatives.

Q & A

Q. How can the synthesis of 4-(benzylsulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)butanamide be optimized for higher yields?

Answer:

  • Palladium-mediated cross-coupling : Use arylboronic acids and brominated intermediates (e.g., 5-bromoindan-1-one) to construct the indeno[1,2-d]thiazole core, as demonstrated in analogous compounds .
  • Iodine catalysis : Optimize reaction time and stoichiometry during thiourea condensation to form thiazolium salts, which can improve yields (e.g., 25–50% yields achieved in related thiazole derivatives) .
  • Solvent selection : Dichloromethane (DCM) as a solvent in column chromatography enhances separation efficiency for sulfonamide-linked derivatives .

Q. What structural characterization techniques are critical for confirming the identity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H-NMR to verify hydrogen environments, particularly the benzylsulfonyl and indeno-thiazole moieties (e.g., chemical shifts for thiazole protons at δ 7.2–8.5 ppm in similar structures) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+) with <5 ppm error .
  • Elemental analysis : Validate purity and stoichiometry, especially for sulfonamide and butanamide linkages .

Q. How should researchers design initial bioactivity screens for this compound?

Answer:

  • Receptor binding assays : Test for A1_1 adenosine receptor (A1_1AR) allosteric modulation using membrane-based assays with stable cell lines expressing human A1_1ARs (EC50_{50} values <3 µM observed in analogous indeno-thiazoles) .
  • Enzyme inhibition : Evaluate 3CL protease inhibition (SARS-CoV-2 target) via fluorescence resonance energy transfer (FRET) assays, as done for related indeno-thiazole derivatives .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HCT-116, HeLa) to identify tumor-specific activity, noting substituent-dependent effects (e.g., 3,4,5-trimethoxy groups enhance cytotoxicity) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound's bioactivity?

Answer:

  • Substituent variation : Introduce electron-withdrawing groups (e.g., Cl, F) at the benzylsulfonyl position to enhance receptor binding affinity, as seen in fluorinated analogs .
  • Scaffold hybridization : Combine indeno-thiazole cores with bioactive sulfonamide moieties (e.g., 4-hydrazinobenzenesulfonamide) to target carbonic anhydrase isoforms (e.g., hCA I/II inhibition IC50_{50} <100 nM) .
  • Allosteric vs. orthosteric modulation : Use competitive binding assays with 3H^3H-DPCPX to distinguish A1_1AR allosteric enhancer activity from direct antagonism .

Q. How can contradictory biochemical data (e.g., varying EC50_{50}50​ values across studies) be resolved?

Answer:

  • Assay standardization : Control variables such as cell line origin (e.g., HEK293 vs. CHO cells), buffer pH, and GTP concentration in A1_1AR assays .
  • Metabolic stability testing : Perform liver microsome assays to identify metabolite interference (e.g., sulfoxide formation altering activity) .
  • Crystallographic validation : Resolve ligand-receptor complexes via X-ray diffraction (using SHELX programs for refinement) to confirm binding modes .

Q. What computational methods are suitable for predicting the compound's mechanism of action?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with A1_1AR or 3CL protease active sites (e.g., validate with co-crystallized ligands like ML355 for lipoxygenase targets) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of sulfonamide-enzyme complexes .
  • Quantum mechanical (QM) calculations : Compute electrostatic potential maps (at B3LYP/6-31G* level) to predict nucleophilic/electrophilic sites for derivatization .

Q. What advanced spectroscopic techniques can elucidate unresolved structural features?

Answer:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the indeno-thiazole region (e.g., 1H^1H-13C^13C correlations for C2 and C6 positions) .
  • X-ray crystallography : Use SHELXL for structure refinement to confirm sulfonyl-thiazole dihedral angles and hydrogen-bonding networks .
  • Dynamic NMR (DNMR) : Probe restricted rotation in the benzylsulfonyl group at variable temperatures (e.g., coalescence temperatures >300 K) .

Methodological Notes

  • Data conflicts : Addressed via assay standardization and crystallographic validation.
  • Advanced tools : SHELX programs , FRET assays , and MD simulations are prioritized for reproducibility.

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